

Technical Guide: 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride

Cat. No.: B1305853

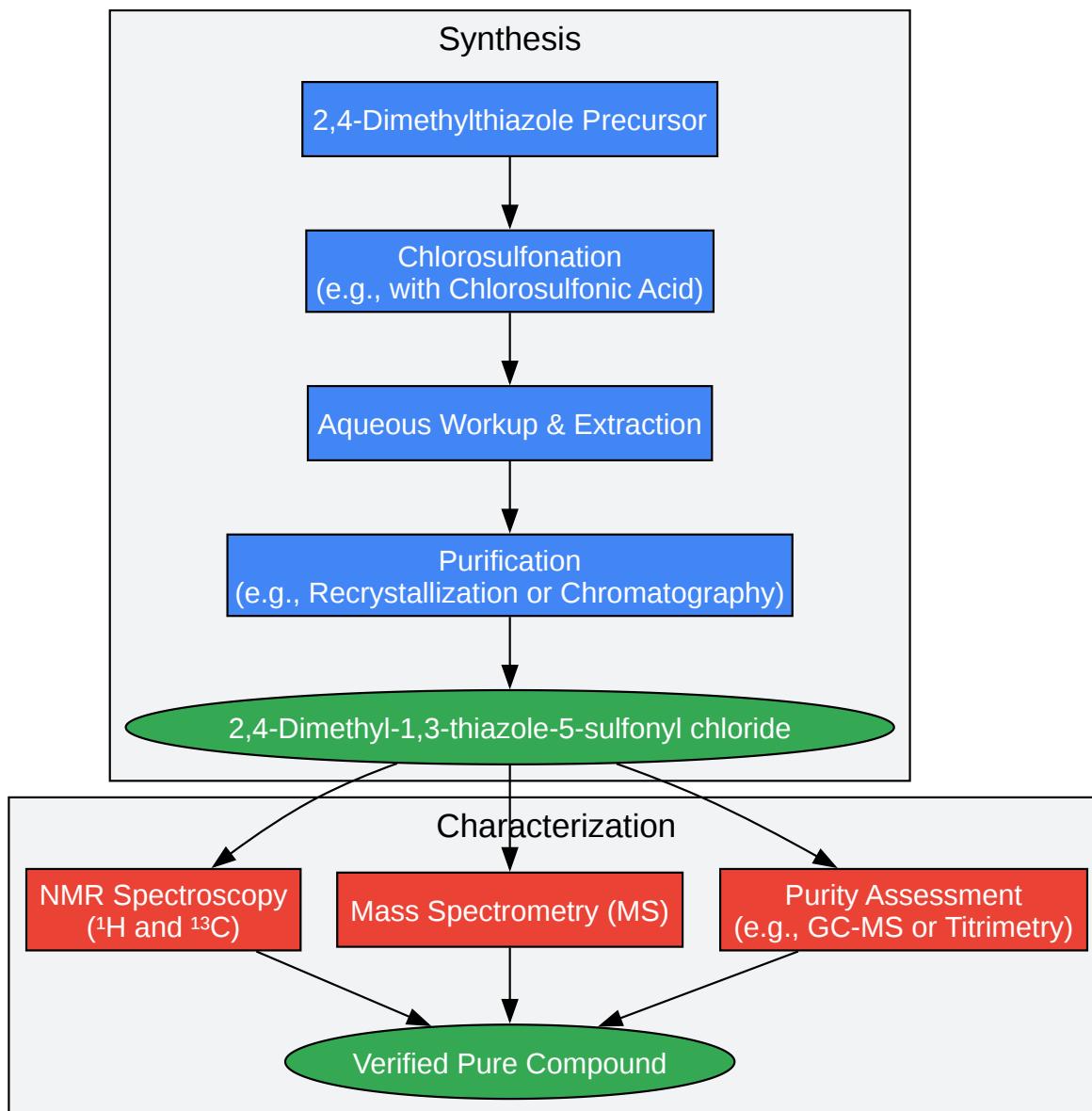
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride**. It includes key quantitative data, a representative experimental workflow for its synthesis and characterization, and relevant safety information. This compound is a valuable intermediate in synthetic organic chemistry, particularly in the development of novel sulfonamide derivatives for pharmaceutical and agrochemical research.

Core Quantitative Data

The fundamental physicochemical properties of **2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride** are summarized in the table below for easy reference and comparison.


Property	Value	Citations
Molecular Weight	211.69 g/mol	[1] [2] [3]
Molecular Formula	C ₅ H ₆ CINO ₂ S ₂	[1] [2] [4]
CAS Number	80466-80-4	[1] [2]
Purity	Typically ≥97%	[4]
Physical Form	Solid	[4]
InChI Key	GFFJSTHQILQFNQ- UHFFFAOYSA-N	[4]

Experimental Protocols and Methodologies

While a specific, detailed protocol for the synthesis of **2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride** is not readily available in the public domain, a general and representative workflow for its preparation and subsequent analysis can be outlined based on established methods for analogous sulfonyl chlorides. The synthesis would likely involve the chlorosulfonation of a suitable 2,4-dimethylthiazole precursor.

Following synthesis, a rigorous characterization is essential to confirm the structure and purity of the compound. A general workflow for this process is depicted below.

Experimental Workflow: Synthesis and Characterization

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis and characterization of the target compound.

Detailed Methodologies for Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

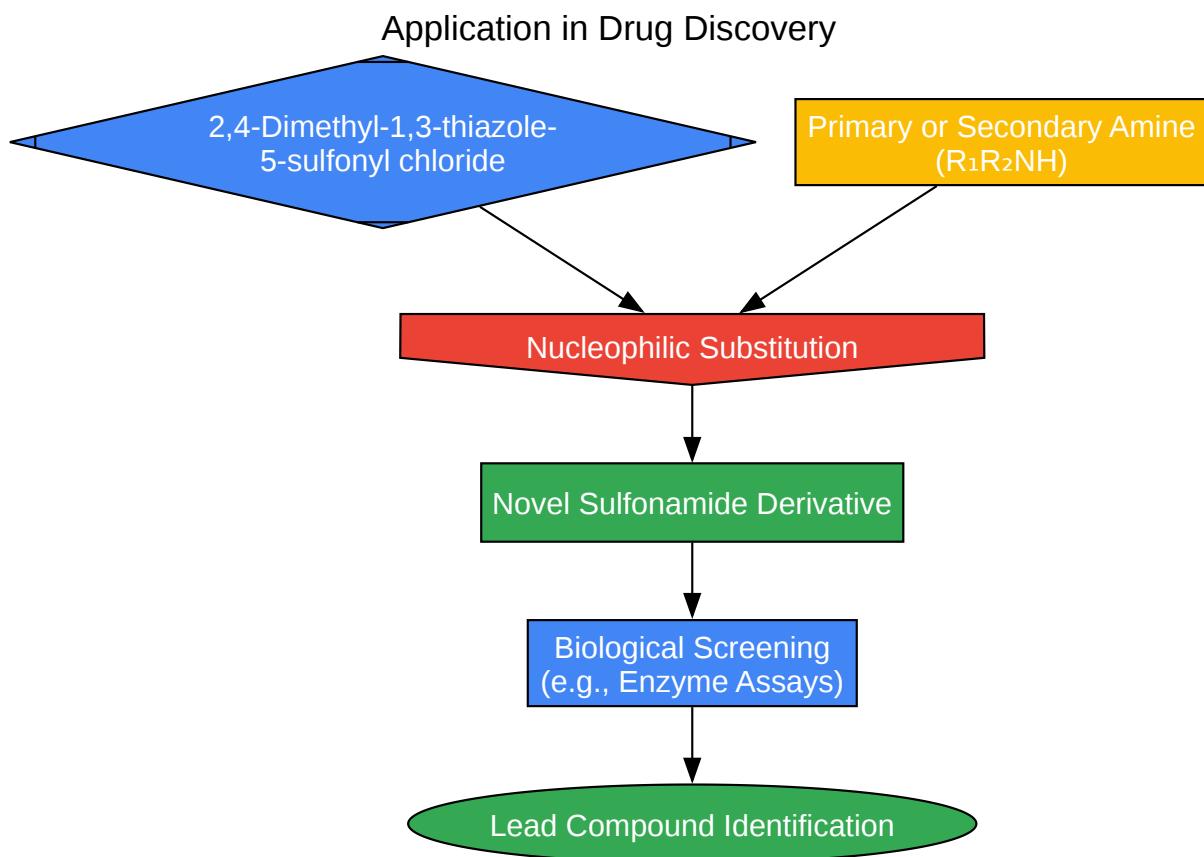
- Objective: To elucidate the molecular structure of the synthesized compound.
- Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent, such as chloroform-d (CDCl_3), which is a common choice for reactive species like sulfonyl chlorides.
- Analysis: Acquire ^1H and ^{13}C NMR spectra. The resulting spectra should be analyzed for chemical shifts, coupling constants, and integration values to confirm the presence and connectivity of the thiazole ring, methyl groups, and the sulfonyl chloride moiety.

2. Mass Spectrometry (MS):

- Objective: To confirm the molecular weight of the compound.
- Method: A suitable mass spectrometry technique, such as Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization, or a soft ionization technique like Electrospray Ionization (ESI-MS), can be employed.
- Analysis: The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight of 211.69 g/mol. The isotopic pattern, particularly due to the presence of chlorine and sulfur, can further aid in confirming the elemental composition. For GC-MS, derivatization to a more stable sulfonamide might be necessary to prevent degradation in the instrument.^[1]

3. Purity Assessment via Titrimetry:

- Objective: To quantify the sulfonyl chloride content in the sample.
- Principle: This classical method involves the reaction of the sulfonyl chloride with a nucleophile, followed by titration. For instance, the compound can be reacted with an excess of a known concentration of a primary or secondary amine. The unreacted amine can then be back-titrated with a standardized acid solution.


- Advantages: Titrimetry provides a cost-effective and accurate determination of the active sulfonyl chloride concentration.

Signaling Pathways and Applications

2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride is primarily a synthetic intermediate and not typically studied for its direct interaction with biological signaling pathways. Its significance lies in its utility as a building block for creating more complex molecules with potential biological activity.

The sulfonyl chloride group is a highly reactive electrophile, readily undergoing nucleophilic substitution with primary and secondary amines to form a diverse library of sulfonamides.^{[5][6]} This reaction is fundamental in drug discovery, as the sulfonamide functional group is a well-established pharmacophore found in numerous therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs.

The logical relationship for its primary application in drug development is illustrated in the diagram below.

[Click to download full resolution via product page](#)

The role of the title compound as a precursor in the synthesis of novel sulfonamides.

Safety and Handling

2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride is a reactive chemical that should be handled with appropriate safety precautions. It is classified as a substance that can cause severe skin burns and eye damage.[7]

- Handling: Use in a well-ventilated area, preferably a fume hood. Wear suitable personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust or fumes and prevent contact with skin and eyes.[7]

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as water, bases, and strong oxidizing agents.[7]
- Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride oakwoodchemical.com]
- 4. 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride | CymitQuimica cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-(3-Bromophenyl)-1,3-thiazole-5-sulfonyl Chloride benchchem.com]
- 7. echemi.com [echemi.com]
- To cite this document: BenchChem. [Technical Guide: 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1305853#2-4-dimethyl-1-3-thiazole-5-sulfonyl-chloride-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com